molecular formula C15H13BrN2O2 B2397910 N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide CAS No. 302807-84-7

N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

Cat. No. B2397910
CAS RN: 302807-84-7
M. Wt: 333.185
InChI Key: ZREZUYGIIHJUAR-RQZCQDPDSA-N
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Description

N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide, abbreviated as N-(1E)-2-(5-Br-2-OH-Phenyl)-1-Azavinyl-(2-Methyl-Phenyl)-Carboxamide, is a novel synthetic molecule that has been used in a variety of scientific research applications. This molecule has been studied for its potential use in drug discovery, biochemistry, and physiology. The molecule is of interest due to its unique structure, which is composed of a bromine-substituted phenyl group at the 2-position, a 1-azavinyl group at the 1-position, and a 2-methylphenyl group at the carboxamide. This structure gives the molecule a variety of potential applications.

Scientific Research Applications

Mechanism of Action

Target of Action

BHBM is a potent inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

It is known that bhbm interacts with its protein kinase targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

BHBM has been reported to target the sphingolipid pathway . Sphingolipids are a class of lipids that play critical roles in cellular processes such as signal transmission and cell recognition. By targeting this pathway, BHBM can affect these processes and potentially disrupt the normal functioning of cells.

Pharmacokinetics

The pharmacokinetics of BHBM have been studied in mice. After a single intravenous or intraperitoneal dose, BHBM was found in the blood of both normal and immunosuppressed mice . The compound displayed suitable pharmacokinetic properties and was able to pass through the blood-brain barrier . This suggests that BHBM has good bioavailability and can reach its targets in the body effectively.

Result of Action

BHBM has shown strong antifungal activity against several fungi . This suggests that the molecular and cellular effects of BHBM’s action include disrupting the normal functioning of fungal cells, potentially leading to their death.

Action Environment

The action, efficacy, and stability of BHBM can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect the action of BHBM. Additionally, the physiological state of the organism (e.g., normal or immunosuppressed) can also influence the compound’s efficacy .

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZUYGIIHJUAR-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 2
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N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 3
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N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 4
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

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